In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 1,5-Diphenyl-3-(4-chlorophenyl)formazan
In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 1,5-Diphenyl-3-(4-chlorophenyl)formazan
Executive Summary
As a highly conjugated azo-imine scaffold, 1,5-diphenyl-3-(4-chlorophenyl)formazan represents a critical intermediate and active molecule in both analytical chemistry and drug discovery. Characterized by its deep coloration, dynamic tautomerism, and reversible redox properties, this substituted formazan serves as a foundational model for understanding tetrazolium-formazan cell viability assays and transition metal chelation. This whitepaper provides a comprehensive, field-proven guide to its structural biology, physicochemical properties, and a self-validating synthetic protocol.
Chemical Identity and Structural Biology
Formazans are characterized by the highly delocalized –C(=N–NH–N=)– framework[1]. In 1,5-diphenyl-3-(4-chlorophenyl)formazan, the central carbon (C3) is substituted with a 4-chlorophenyl group, while the terminal nitrogen atoms (N1 and N5) are bonded to phenyl rings.
Tautomerism and Resonance
1,5-disubstituted formazans exhibit dynamic tautomerism[2]. The proton rapidly exchanges between the N1 and N5 positions, creating two equivalent tautomeric forms in solution. Upon deprotonation in alkaline media, the resulting formazan anion is highly stabilized by resonance across the nitrogen-rich backbone[2]. Due to their ability to react with both strong acids and bases, formazans are considered amphoteric[2]. Furthermore, the nitrogen backbone acts as a potent multidentate ligand, readily forming highly colored chelates with transition metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺)[2].
Physicochemical & Spectral Properties
Accurate characterization of 1,5-diphenyl-3-(4-chlorophenyl)formazan relies on specific physicochemical and spectral markers. The table below summarizes the core data required for compound verification.
| Property | Value / Description |
| IUPAC Name | 1,5-Diphenyl-3-(4-chlorophenyl)formazan |
| CAS Number | 1622-15-7[3] |
| Molecular Formula | C₁₉H₁₅ClN₄[3] |
| Molecular Weight | 334.8 g/mol [3] |
| Physical Appearance | Deep red to brownish crystalline solid |
| Solubility | Soluble in chloroform, DMSO, and pyridine; insoluble in water[4] |
| IR Spectral Markers (KBr) | ~3314–3462 cm⁻¹ (N–H stretch), ~1589–1599 cm⁻¹ (C=N stretch), ~1449–1506 cm⁻¹ (N=N stretch)[1] |
Synthesis Methodology: The Azo-Coupling Protocol
The most reliable and standard procedure for synthesizing triaryl formazans is the condensation of an aldehyde with a hydrazine, followed by azo-coupling with a diazonium salt[5]. As a Senior Application Scientist, I emphasize that successful synthesis requires strict temperature control and pH management.
Mechanistic Rationale (Causality)
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Acidic Condensation: Dilute acetic acid is used in Step 1 to activate the carbonyl carbon of 4-chlorobenzaldehyde for nucleophilic attack by phenylhydrazine, without fully protonating and deactivating the hydrazine nucleophile.
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Thermal Instability of Diazonium: Diazotization (Step 2) must be strictly maintained at 0–5 °C. Benzenediazonium chloride is highly unstable; elevated temperatures cause rapid decomposition into phenol and nitrogen gas.
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Alkaline Coupling: Pyridine is utilized in Step 3 as both a solvent and a weak base. It neutralizes the HCl generated during coupling, driving the equilibrium forward and maintaining the optimal pH for the electrophilic attack of the diazonium ion on the carbon atom of the hydrazone[6].
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. Visual color changes at each step serve as immediate qualitative checkpoints.
Step 1: Preparation of 4-Chlorobenzaldehyde Phenylhydrazone
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Dissolve 0.01 mol of 4-chlorobenzaldehyde in a mixture of dilute acetic acid (2 mL glacial acetic acid in 10 mL distilled water) at room temperature.
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Add 0.01 mol of phenylhydrazine dropwise under continuous magnetic stirring.
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Stir the reaction mixture for 1 hour.
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Checkpoint: A yellow crystalline mass will precipitate. Filter the solid, wash with cold water, and dry at 60 °C[6].
Step 2: Diazotization of Aniline
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In a 100 mL conical flask, dissolve 0.01 mol of aniline in a mixture of 5 mL concentrated HCl and 5 mL water. Cool the flask in an ice-salt bath until the temperature falls below 5 °C.
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Separately, dissolve 1.6 g of sodium nitrite (NaNO₂) in 7.5 mL of water and chill below 5 °C.
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Add the NaNO₂ solution dropwise to the aniline mixture with vigorous shaking, ensuring the temperature never exceeds 5 °C[6].
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Checkpoint: The solution should become clear, indicating the successful formation of benzenediazonium chloride.
Step 3: Azo-Coupling
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Dissolve 0.01 mol of the 4-chlorobenzaldehyde phenylhydrazone (from Step 1) in 20 mL of cold pyridine.
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Add the cold benzenediazonium chloride solution dropwise to the hydrazone solution under continuous stirring, maintaining the temperature below 10 °C[6].
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Allow the reaction mixture to stand for 4 hours, then pour it into 250 mL of ice-cold water with vigorous stirring.
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Checkpoint: An immediate color shift to a dark red/brown indicates successful azo-coupling. Filter the dark solid, wash successively with cold water, hot water, and methanol, then recrystallize to purity[6].
Synthesis workflow of 1,5-diphenyl-3-(4-chlorophenyl)formazan via azo-coupling.
Redox Chemistry & The Tetrazolium-Formazan System
The most prominent application of formazan chemistry lies in its reversible redox cycle. The tetrazolium–formazan couple is a special redox system acting as a proton acceptor or as an oxidant[4].
When subjected to chemical oxidation (using reagents such as N-bromosuccinimide, potassium permanganate, or nitric acid), the deep-colored formazan undergoes dehydrogenation and cyclization to yield a colorless or pale tetrazolium salt[2]. Conversely, in biological assays (such as MTT or XTT assays), colorless tetrazolium salts are reduced back to deeply colored formazans by cellular dehydrogenases (e.g., NADH-dependent enzymes)[4]. This mechanism is the universal standard for quantifying cell viability, proliferation, and cytotoxicity in drug screening.
The reversible redox cycle between tetrazolium salts and formazan derivatives.
Biological & Pharmacological Relevance
Beyond their utility as analytical dyes, formazan derivatives possess a vast spectrum of intrinsic pharmacological properties. The introduction of the electron-withdrawing 4-chloro substituent on the C3-phenyl ring significantly alters the lipophilicity and electronic distribution of the molecule, enhancing its ability to penetrate bacterial cell walls and interact with biological targets. Formazan derivatives synthesized via these pathways have been extensively screened and exhibit remarkable antibacterial, antiviral, and anticonvulsant activities[7]. The conjugated system allows formazans to act as pharmacophores that can modulate GABA-mediated synaptic inhibition or disrupt microbial enzyme functions.
References
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Wikipedia Contributors. "Formazan". Wikipedia, The Free Encyclopedia. URL: [Link]
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Şenöz, H. (2012). "The Chemistry of Formazans and Tetrazolium Salts". Hacettepe Journal of Biology and Chemistry, 40(3), 293-301. URL: [Link]
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Mariappan, G., et al. (2010). "Synthesis and biological evaluation of formazan derivatives". Journal of Advanced Pharmaceutical Technology & Research, 1(4), 396–400. URL: [Link]
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Öncüoğlu, S. (2025). "Novel Carbazole–Formazan Derivatives: Synthesis, Spectroscopic Characterization, DFT Analysis, and Molecular Docking Studies". Journal of the Turkish Chemical Society. URL: [Link]
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- 4. dergipark.org.tr [dergipark.org.tr]
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